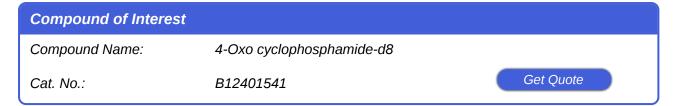


# 4-Oxo cyclophosphamide-d8 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 4-Oxo cyclophosphamide-d8

#### Introduction

**4-Oxo cyclophosphamide-d8** is the deuterium-labeled analog of 4-Oxo cyclophosphamide, a minor metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] The incorporation of eight deuterium atoms into the chloroethyl side chains provides a distinct mass shift, making it an invaluable tool in analytical and pharmacokinetic research.[2][3] Specifically, it is frequently utilized as an internal standard for the accurate quantification of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **4-Oxo cyclophosphamide-d8**.

# **Chemical Structure and Properties**

**4-Oxo cyclophosphamide-d8** is structurally characterized by a six-membered 1,3,2-oxazaphosphinane 2-oxide ring, a ketone group at the fourth position, and two deuterated 2-chloroethyl groups attached to the exocyclic nitrogen atom.[2] The deuterium labeling is specifically at the 1,1,2,2-positions of both chloroethyl side chains.[2][4]

#### **Chemical Identifiers**



Identifier	Value	
IUPAC Name	2-[bis(2-chloro-1,1,2,2- tetradeuterioethyl)amino]-2-oxo-1,3,2λ <sup>5</sup> - oxazaphosphinan-4-one[2]	
Synonyms	4-Oxo Cyclophosphamide D8, 4- Ketocyclophosphamide-d8, Oxo-Endoxan-d8[1]	
Molecular Formula	C7H5D8Cl2N2O3P[1][2][4][5]	
Molecular Weight	283.12 g/mol [1][2][5]	
Canonical SMILES	C1COP(=O)(NC1=O)N(CCCI)CCCI[2]	
Isomeric SMILES	[2H]C([2H])(C([2H])([2H])CI)N(C([2H]) ([2H])C([2H])([2H])CI)P1(=O)NC(=O)CCO1[2]	
InChI Key	VBMZHOCORXMDJU-UDCOFZOWSA-N[2]	

# **Physicochemical Properties**

The introduction of deuterium atoms results in slight modifications to the physicochemical properties of the molecule compared to its non-deuterated counterpart.



Property	4-Oxo cyclophosphamide- d8	4-Oxo cyclophosphamide
Molecular Weight ( g/mol )	283.12[1][2]	275.07[1][6][7]
Melting Point (°C)	158–160[2]	153–155[2]
Purity	>95%[1]	≥95%[6], 98%[7]
Solubility in Water (mg/mL)	12.4 ± 0.8[2]	Not explicitly stated
Solubility in Methanol (mg/mL)	34.2 ± 1.2[2]	Slightly soluble[6]
Solubility in Acetonitrile (mg/mL)	8.9 ± 0.6[2]	Not explicitly stated
Solubility in DMSO	10 mM[5]	Slightly soluble[6]
Appearance	Solid[6]	Solid[6]

# **Chemical Synthesis and Experimental Protocols**

The synthesis of **4-Oxo cyclophosphamide-d8** involves the strategic incorporation of deuterium into the bis(2-chloroethyl) side chains of the cyclophosphamide structure.[2] While specific, detailed proprietary synthesis protocols are not publicly available, the general strategy focuses on the selective replacement of hydrogen with deuterium atoms.[2]

#### **General Synthetic Strategy**

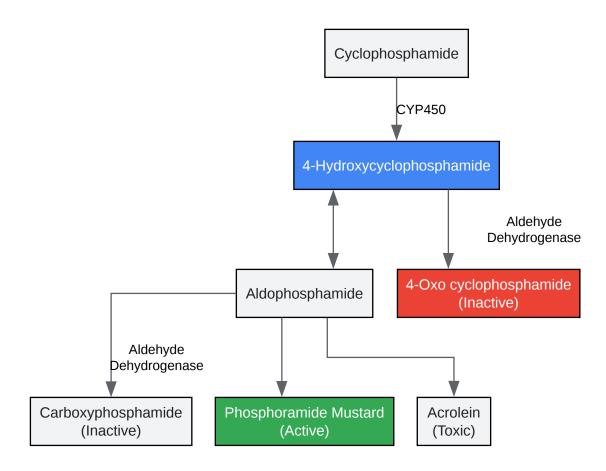
The fundamental approach for synthesizing deuterated oxazaphosphorine compounds like **4-Oxo cyclophosphamide-d8** relies on utilizing deuterated starting materials or intermediates. The labeling pattern, 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino], indicates that all eight deuterium atoms are incorporated into the two chloroethyl substituents.[2][4] This is typically achieved through multi-step synthesis where the deuterated chloroethyl groups are introduced before the formation of the oxazaphosphorine ring.

While a detailed protocol for the synthesis of **4-Oxo cyclophosphamide-d8** is not available, the synthesis of related cyclophosphamide analogues has been described.[8] These syntheses often involve the reaction of a phosphorodiamidic chloride with an appropriate amino alcohol derivative.



### **Metabolism and Signaling Pathways**

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[9][10] The primary active metabolite is 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[10] 4-Oxo cyclophosphamide is an inactive metabolite formed from the oxidation of 4-hydroxycyclophosphamide by aldehyde dehydrogenases.[6]



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Metabolic pathway of cyclophosphamide.

# **Analytical Methods and Experimental Workflows**

Due to its isotopic labeling, **4-Oxo cyclophosphamide-d8** is an ideal internal standard for quantitative analysis of cyclophosphamide and its metabolites in biological samples.[3] The primary analytical techniques employed are chromatography-based mass spectrometry methods.



## **Gas Chromatography-Mass Spectrometry (GC-MS)**

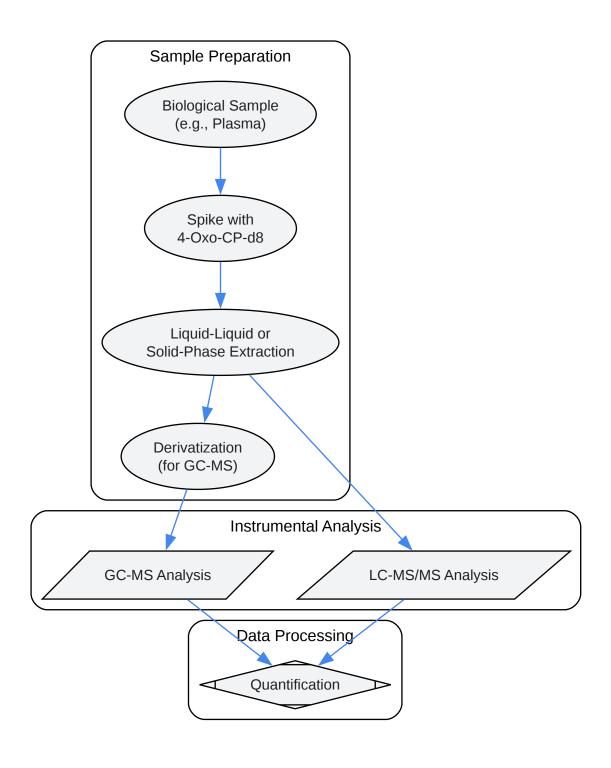
A sensitive method for the analysis of cyclophosphamide metabolites involves GC-MS.[11] A general workflow for such an analysis is as follows:

- Sample Preparation: Biological samples (e.g., plasma) are first treated to stabilize labile metabolites. For instance, 4-hydroxycyclophosphamide can be converted to a more stable cyanohydrin adduct.[11]
- Internal Standard Spiking: A known amount of the deuterated internal standard, such as 4-Oxo cyclophosphamide-d8, is added to the sample.
- Extraction: The analytes and the internal standard are extracted from the biological matrix using liquid-liquid or solid-phase extraction.
- Derivatization: The extracted compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[11]
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.

#### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

LC-MS is another powerful technique for the analysis of cyclophosphamide and its metabolites, offering the advantage of analyzing thermally labile and non-volatile compounds without derivatization. The use of a stable isotope-labeled internal standard like **4-Oxo cyclophosphamide-d8** improves the accuracy and precision of quantification.[3]





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General workflow for the analysis of cyclophosphamide metabolites.

# **Chemical Structure Diagram**



The chemical structure of **4-Oxo cyclophosphamide-d8** is depicted below, highlighting the core oxazaphosphinane ring and the deuterated side chains.

Chemical structure of **4-Oxo cyclophosphamide-d8**.

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#### References

- 1. 4-oxo cyclophosphamide suppliers USA [americanchemicalsuppliers.com]
- 2. Buy 4-Oxo cyclophosphamide-d8 [smolecule.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. immunomart.com [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Oxo cyclophosphamide-d8 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401541#4-oxo-cyclophosphamide-d8-chemicalstructure-and-properties]



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